sodium;9-[(E)-4-[(3R,4R,5S)-3,4-dihydroxy-5-[[(2S)-3-(3-hydroxybutan-2-yl)oxiran-2-yl]methyl]oxan-2-yl]-3-methylbut-2-enoyl]oxynonanoic acid;2,4,5,7-tetrahydrofuro[2,3-c]pyran-7-ide
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Overview
Description
sodium;9-[(E)-4-[(3R,4R,5S)-3,4-dihydroxy-5-[[(2S)-3-(3-hydroxybutan-2-yl)oxiran-2-yl]methyl]oxan-2-yl]-3-methylbut-2-enoyl]oxynonanoic acid;2,4,5,7-tetrahydrofuro[2,3-c]pyran-7-ide is a chemical compound with the molecular formula C26H43O9Na and a molecular weight of 522.60 g/mol . It is an impurity associated with Mupirocin, an antibiotic used to treat bacterial infections . This compound is significant in pharmaceutical research and quality control as it helps in understanding the purity and stability of Mupirocin formulations .
Preparation Methods
The preparation of sodium;9-[(E)-4-[(3R,4R,5S)-3,4-dihydroxy-5-[[(2S)-3-(3-hydroxybutan-2-yl)oxiran-2-yl]methyl]oxan-2-yl]-3-methylbut-2-enoyl]oxynonanoic acid;2,4,5,7-tetrahydrofuro[2,3-c]pyran-7-ide involves complex synthetic routes. The synthesis typically starts with the core structure of Mupirocin, followed by specific chemical modifications to introduce the furo[2,3-c]pyranyl moiety . The reaction conditions often include the use of organic solvents, catalysts, and controlled temperature settings to ensure the desired chemical transformations . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to achieve high yield and purity .
Chemical Reactions Analysis
sodium;9-[(E)-4-[(3R,4R,5S)-3,4-dihydroxy-5-[[(2S)-3-(3-hydroxybutan-2-yl)oxiran-2-yl]methyl]oxan-2-yl]-3-methylbut-2-enoyl]oxynonanoic acid;2,4,5,7-tetrahydrofuro[2,3-c]pyran-7-ide undergoes various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction may yield deoxygenated products .
Scientific Research Applications
sodium;9-[(E)-4-[(3R,4R,5S)-3,4-dihydroxy-5-[[(2S)-3-(3-hydroxybutan-2-yl)oxiran-2-yl]methyl]oxan-2-yl]-3-methylbut-2-enoyl]oxynonanoic acid;2,4,5,7-tetrahydrofuro[2,3-c]pyran-7-ide has several scientific research applications:
Mechanism of Action
The mechanism of action of sodium;9-[(E)-4-[(3R,4R,5S)-3,4-dihydroxy-5-[[(2S)-3-(3-hydroxybutan-2-yl)oxiran-2-yl]methyl]oxan-2-yl]-3-methylbut-2-enoyl]oxynonanoic acid;2,4,5,7-tetrahydrofuro[2,3-c]pyran-7-ide is closely related to that of Mupirocin. Mupirocin inhibits bacterial protein synthesis by binding to isoleucyl-tRNA synthetase, an enzyme essential for the incorporation of isoleucine into bacterial proteins . This binding prevents the synthesis of bacterial proteins, leading to the inhibition of bacterial growth . The impurity itself may not have significant biological activity but is essential for understanding the overall stability and efficacy of Mupirocin formulations .
Comparison with Similar Compounds
sodium;9-[(E)-4-[(3R,4R,5S)-3,4-dihydroxy-5-[[(2S)-3-(3-hydroxybutan-2-yl)oxiran-2-yl]methyl]oxan-2-yl]-3-methylbut-2-enoyl]oxynonanoic acid;2,4,5,7-tetrahydrofuro[2,3-c]pyran-7-ide can be compared with other similar compounds, such as:
2H,5H-Pyrano[4,3-b]pyranyl Mupirocin Sodium Impurity: Another impurity associated with Mupirocin, differing in the structure of the pyranyl moiety.
Dihydro Mupirocin: A reduced form of Mupirocin with different chemical properties.
Mupirocin Calcium Salt: A salt form of Mupirocin used in various formulations.
The uniqueness of this compound lies in its specific structural modifications, which provide insights into the stability and purity of Mupirocin formulations .
Properties
IUPAC Name |
sodium;9-[(E)-4-[(3R,4R,5S)-3,4-dihydroxy-5-[[(2S)-3-(3-hydroxybutan-2-yl)oxiran-2-yl]methyl]oxan-2-yl]-3-methylbut-2-enoyl]oxynonanoic acid;2,4,5,7-tetrahydrofuro[2,3-c]pyran-7-ide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H44O9.C7H7O2.Na/c1-16(13-23(30)33-11-9-7-5-4-6-8-10-22(28)29)12-20-25(32)24(31)19(15-34-20)14-21-26(35-21)17(2)18(3)27;1-3-8-5-7-6(1)2-4-9-7;/h13,17-21,24-27,31-32H,4-12,14-15H2,1-3H3,(H,28,29);2H,1,3-4H2;/q;-1;+1/b16-13+;;/t17?,18?,19-,20?,21-,24+,25-,26?;;/m0../s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYCPCRVOSWPAPM-QCTIKSEGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C(O1)CC2COC(C(C2O)O)CC(=CC(=O)OCCCCCCCCC(=O)O)C)C(C)O.C1CO[C-]=C2C1=CCO2.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1[C@@H](O1)C[C@H]2COC([C@@H]([C@@H]2O)O)C/C(=C/C(=O)OCCCCCCCCC(=O)O)/C)C(C)O.C1CO[C-]=C2C1=CCO2.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H51NaO11 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
646.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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